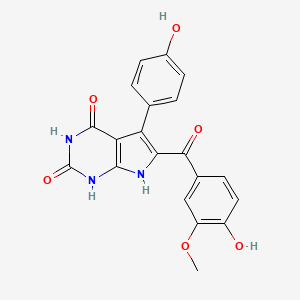
5-Fluorosalicylic acid
Descripción general
Descripción
5-Fluorosalicylic acid: is a fluorinated derivative of salicylic acid, known chemically as 5-fluoro-2-hydroxybenzoic acid . It is a white crystalline solid with a molecular formula of C7H5FO3 and a molecular weight of 156.11 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
5-Fluorosalicylic acid, also known as 5-Fluoro-2-hydroxybenzoic acid, is a good chelating agent . It forms highly fluorescent ternary complexes with terbium (Tb3+) that are employed in immunoassay . Additionally, this compound binds to copper (Cu2+) generating three isomers .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. The compound forms complexes with terbium and copper, which can be used in various applications. For instance, the complexes with terbium are highly fluorescent and are used in immunoassays . The compound’s interaction with copper results in the generation of three isomers, each formed predominantly depending on the pH value .
Biochemical Pathways
The compound’s ability to form complexes with terbium and copper suggests that it may interact with biochemical pathways involving these elements .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. The formation of fluorescent complexes with terbium can be used in immunoassays, providing a useful tool for detecting and measuring various substances . The generation of isomers through its interaction with copper suggests that the compound may have potential applications in pH sensors .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of isomers with copper is dependent on the pH value . This suggests that changes in environmental pH could potentially influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
5-Fluorosalicylic acid plays a significant role in biochemical reactions due to its structural similarity to salicylic acid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase (COX), where this compound acts as an inhibitor, similar to salicylic acid. This inhibition affects the production of prostaglandins, which are involved in inflammation and pain signaling . Additionally, this compound has been used as an internal standard in the quantification of salicylic acid .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammatory responses due to its interaction with COX enzymes . Furthermore, this compound can modulate cell signaling pathways related to inflammation and apoptosis, thereby influencing cell survival and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX enzymes, leading to the inhibition of prostaglandin synthesis . This inhibition results in reduced inflammation and pain. Additionally, this compound can affect the expression of genes involved in inflammatory pathways, further modulating the cellular response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its inhibitory effects on COX enzymes, leading to sustained anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound can cause adverse effects such as gastrointestinal irritation and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways similar to those of salicylic acid. It undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid . These metabolic processes facilitate the excretion of the compound from the body. The interactions with enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm and nucleus . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Fluorosalicylic acid can be synthesized through several methods. One common approach involves the fluorination of salicylic acid. This process typically requires the use of fluorinating agents such as fluorine gas (F2) or hydrogen fluoride (HF) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using similar fluorination techniques but on a larger scale. The process involves the use of specialized equipment to handle the reactive fluorinating agents safely. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluorosalicylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: It forms complexes with metal ions such as copper (Cu2+) and terbium (Tb3+).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or are commonly used.
Complexation Reactions: These reactions often require the presence of metal salts and specific pH conditions.
Major Products Formed:
Substitution Reactions: Products vary depending on the substituent introduced.
Complexation Reactions: Metal complexes with distinct properties, such as fluorescence, are formed.
Aplicaciones Científicas De Investigación
5-Fluorosalicylic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- 4-Fluorosalicylic acid
- 3-Chlorosalicylic acid
- 5-Chlorosalicylic acid
- 5-Bromosalicylic acid
- 2-Hydroxy-4-iodobenzoic acid
Comparison: 5-Fluorosalicylic acid is unique due to the position of the fluorine atom on the benzene ring, which influences its reactivity and properties. Compared to other halogenated salicylic acids, it exhibits distinct chemical behavior, particularly in its ability to form stable metal complexes and its use in fluorescence applications .
Propiedades
IUPAC Name |
5-fluoro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPRICQKUNODPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188054 | |
| Record name | 5-Fluorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-16-4 | |
| Record name | 5-Fluorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 345-16-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluorosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-5-FLUOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDQ70COQ4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)


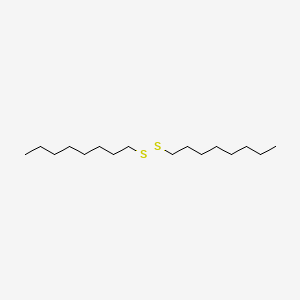
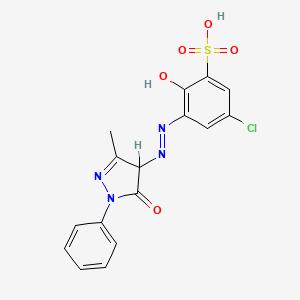
![2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde](/img/structure/B1208133.png)
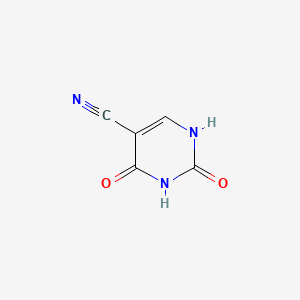

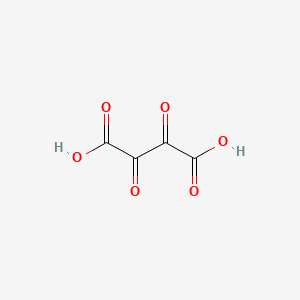
![2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine](/img/structure/B1208138.png)
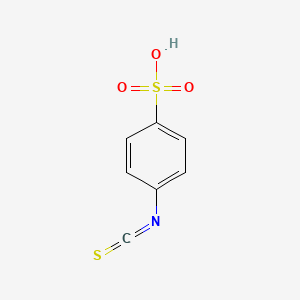
![[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B1208141.png)

